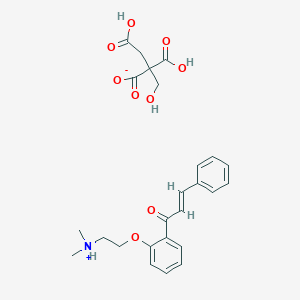
2-(2-Dimethylaminoethoxy)chalcone citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Dimethylaminoethoxy)chalcone citrate (DMEC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMEC belongs to the chalcone family of compounds, which are known for their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
2-(2-Dimethylaminoethoxy)chalcone citrate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
In neuroprotection, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to protect neurons from oxidative stress and apoptosis, which are the main causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
In anti-inflammatory therapy, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 2-(2-Dimethylaminoethoxy)chalcone citrate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the inhibition of inflammatory cytokine production. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its simple synthesis method, its solubility in water and organic solvents, and its diverse pharmacological properties. However, the limitations of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its potential toxicity, its limited bioavailability, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(2-Dimethylaminoethoxy)chalcone citrate, including:
1. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a cancer therapy in animal models and clinical trials.
2. Studying the neuroprotective effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of neurodegenerative diseases.
3. Investigating the anti-inflammatory effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of inflammatory diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(2-Dimethylaminoethoxy)chalcone citrate to understand its bioavailability and toxicity.
5. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a drug delivery system for other compounds.
In conclusion, 2-(2-Dimethylaminoethoxy)chalcone citrate is a synthetic compound with diverse pharmacological properties that has potential applications in various fields. Its simple synthesis method and solubility in water and organic solvents make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, bioavailability, and toxicity.
Métodos De Síntesis
2-(2-Dimethylaminoethoxy)chalcone citrate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyacetophenone with dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the reaction of the resulting intermediate with citric acid. The final product is obtained as a yellow crystalline powder, which is soluble in water and organic solvents.
Propiedades
Número CAS |
103734-52-7 |
|---|---|
Nombre del producto |
2-(2-Dimethylaminoethoxy)chalcone citrate |
Fórmula molecular |
C25H29NO9 |
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;dimethyl-[2-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]ethyl]azanium |
InChI |
InChI=1S/C19H21NO2.C6H8O7/c1-20(2)14-15-22-19-11-7-6-10-17(19)18(21)13-12-16-8-4-3-5-9-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h3-13H,14-15H2,1-2H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b13-12+; |
Clave InChI |
WACAMKPSCTXROY-UHFFFAOYSA-N |
SMILES isomérico |
C[NH+](C)CCOC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES canónico |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Sinónimos |
CHALCONE, 2-(2-DIMETHYLAMINOETHOXY)-, CITRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



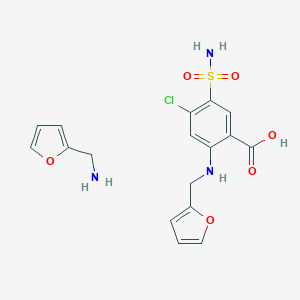
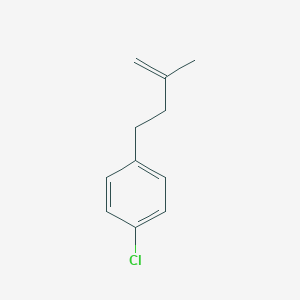
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
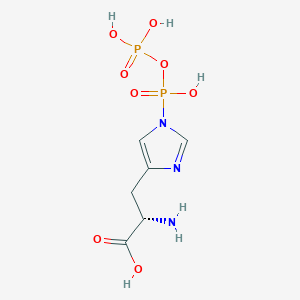
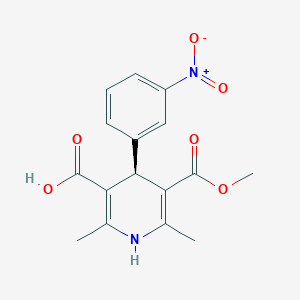
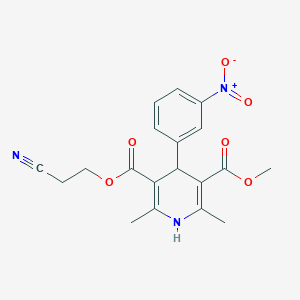
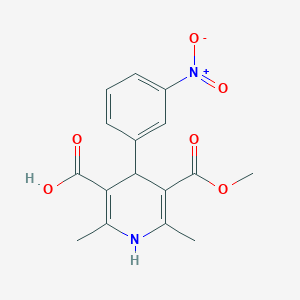
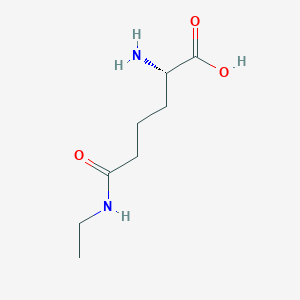
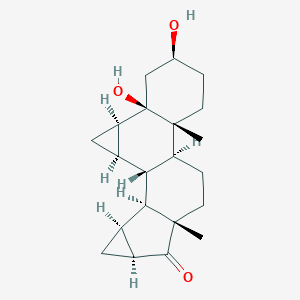
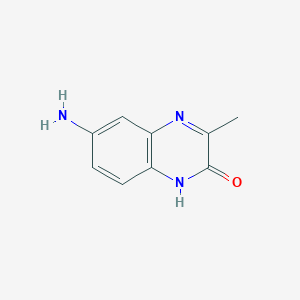
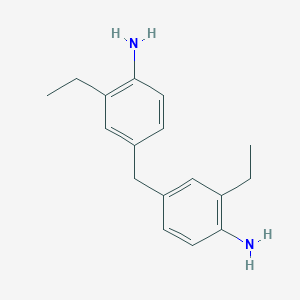
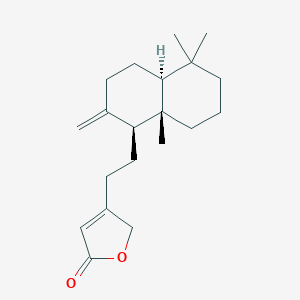
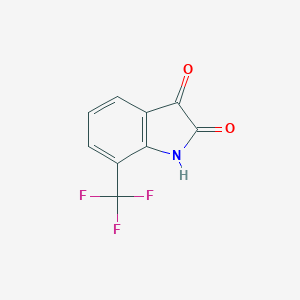
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)